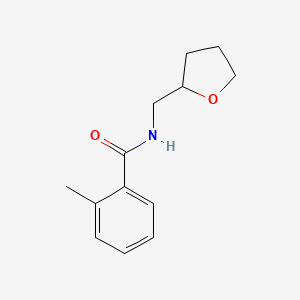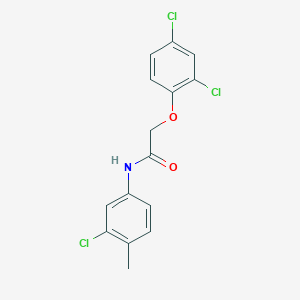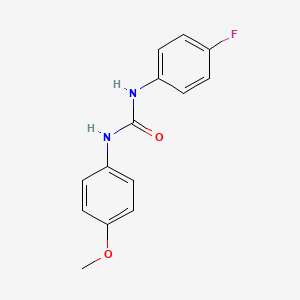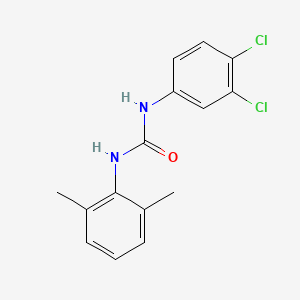![molecular formula C13H16N2O2 B3846323 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B3846323.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole
Vue d'ensemble
Description
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as VUF 8430 and belongs to the class of imidazole-based compounds. It has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The exact mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to exhibit antioxidant activity. It has been reported to reduce oxidative stress in various cell types, including neurons and cardiomyocytes. Additionally, it has been shown to improve glucose metabolism in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole in lab experiments is its high potency. It has been shown to exhibit biological activity at low concentrations, making it a cost-effective option for researchers. Additionally, its synthetic nature allows for easy modification of its chemical structure, which can be useful for optimizing its biological activity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its chemical structure for improved biological activity. Finally, more research is needed to explore its potential use in combination with other compounds for synergistic therapeutic effects.
Applications De Recherche Scientifique
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Other studies have investigated its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-5-2-3-6-13(12)17-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBDMVDDVIZGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3846244.png)

![2-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846250.png)
![2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B3846255.png)
![1,3-dicyclohexyl-5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3846263.png)

![2-{2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846282.png)
![(3-(4-fluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3846286.png)

![diethyl [4-(2-fluorophenoxy)butyl]malonate](/img/structure/B3846303.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3846313.png)
![1-{3-[(4-chloro-1-naphthyl)oxy]propyl}pyrrolidine](/img/structure/B3846322.png)

